Di-tert-butyl succinate

Beschreibung

BenchChem offers high-quality Di-tert-butyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.

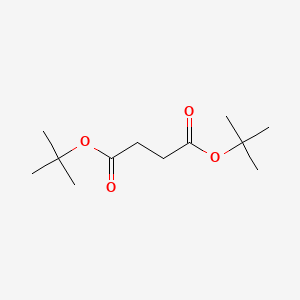

Structure

3D Structure

Eigenschaften

IUPAC Name |

ditert-butyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORECODRBZTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450132 | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-26-1 | |

| Record name | Di-tert-butyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-tert-butyl succinate synthesis methods

An In-Depth Technical Guide to the Synthesis of Di-tert-butyl Succinate for Pharmaceutical and Chemical Research

Introduction

Di-tert-butyl succinate (CAS No. 926-26-1) is a key diester of succinic acid, characterized by the presence of two sterically hindered tert-butyl groups.[1][2] This structural feature imparts unique chemical properties, making it a valuable building block and intermediate in various fields, particularly in the development of pharmaceuticals, polymers, and other fine chemicals.[3] Its application often involves leveraging the tert-butyl esters as protecting groups for the carboxylic acid functionalities, which can be selectively removed under specific acidic conditions. Furthermore, the succinate backbone serves as a versatile four-carbon scaffold for constructing more complex molecular architectures.[4]

This guide provides a comprehensive overview of the core methodologies for synthesizing di-tert-butyl succinate. As a senior application scientist, the focus extends beyond mere procedural descriptions to an in-depth analysis of the underlying chemical principles, the rationale behind experimental choices, and a comparative evaluation of the primary synthetic routes. We will explore two major strategies: acid-catalyzed esterification, including the industrially significant reaction with isobutene, and carbodiimide-mediated coupling, a milder approach suitable for laboratory-scale synthesis.

Part 1: Acid-Catalyzed Esterification Routes

Acid-catalyzed esterification is a cornerstone of organic synthesis. For di-tert-butyl succinate, this can be approached either through a direct reaction with tert-butanol (Fischer Esterification) or, more efficiently, by reacting succinic acid with isobutene.

Method 1: Direct Esterification with tert-Butanol (Fischer-Speier Esterification)

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] While fundamental, this method faces significant challenges when applied to tertiary alcohols like tert-butanol due to steric hindrance and the reversibility of the reaction.[6]

The reaction mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of succinic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of tert-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, reforming the carbonyl double bond.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

This entire sequence occurs for both carboxylic acid groups to yield the final diester. The primary challenge is the equilibrium nature of the reaction.[7] The formation of water as a byproduct can drive the reaction in reverse. To achieve a reasonable yield, the equilibrium must be shifted towards the products, typically by using a large excess of one reactant (the alcohol) or by actively removing water from the reaction mixture.[8]

Caption: Mechanism of Fischer-Speier Esterification.

Method 2: Reaction with Isobutene

A more robust and industrially scalable method involves the direct, proton-catalyzed addition of isobutene to succinic acid or succinic anhydride.[9] This process circumvents the equilibrium limitations of Fischer esterification by not producing water as a direct byproduct of ester formation.

This reaction leverages the high stability of the tert-butyl carbocation.

-

Carbocation Formation: In the presence of a strong acid catalyst (e.g., sulfuric acid), isobutene is protonated to form a stable tertiary carbocation.

-

Nucleophilic Attack by Carboxylate: The carboxylic acid group of succinic acid acts as a nucleophile, attacking the tert-butyl carbocation.

-

Deprotonation: A proton is lost to yield the mono-tert-butyl ester, which then undergoes a second reaction with another molecule of isobutene to form the final di-tert-butyl succinate.

This method is highly efficient, leading to excellent yields and high product purity with reduced reaction times compared to direct esterification with tert-butanol.[10] The use of aqueous sulfuric acid in specific concentrations has been patented as a way to control the reaction's exothermicity and improve yield.[9]

Caption: Mechanism for esterification using isobutene.

This protocol is adapted from patented industrial processes.[9][10]

-

Apparatus Setup: A high-pressure autoclave reactor equipped with a cooling jacket, mechanical stirrer, and an inlet for gas/liquid pumping is required.

-

Reactant Charging: Charge the autoclave with succinic acid (1.0 eq) or succinic anhydride (1.0 eq). Cool the reactor jacket to approximately -10°C (263 K).

-

Isobutene Addition: Condense and force liquefied isobutene (e.g., 9-10 eq) into the cooled reactor.

-

Catalyst Addition: While maintaining the internal temperature between -5°C and 2°C (268 to 275 K), slowly pump in aqueous sulfuric acid (e.g., 65-75% w/w, ~0.6 eq H₂SO₄) over 45-70 minutes. The slow addition is critical to manage the reaction exotherm.

-

Reaction: After catalyst addition, stir the mixture at a low temperature (e.g., 2-5°C) for 30 minutes. Then, allow the temperature to rise to room temperature (e.g., 20-22°C / 293-295 K) and continue stirring for an additional 12-14 hours. The pressure will typically be in the range of 4-5 bar (4x10⁵ to 5x10⁵ Pa).

-

Work-up:

-

Vent the excess isobutene.

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase three times with a nonpolar solvent such as petroleum ether.

-

Combine all organic phases.

-

Concentrate the combined organic phases using a rotary evaporator at a bath temperature of ~50°C (323 K).

-

-

Purification:

-

Add a small amount of magnesium oxide (~0.5 g) to the crude product to inhibit decomposition during heating.[11]

-

Purify the crude oil by vacuum distillation (e.g., at 0.4-0.9 Pa) to yield di-tert-butyl succinate as a colorless liquid or low-melting solid. The boiling point is typically around 48-51°C (321-324 K) at this pressure.[9][10]

-

Part 2: Carbodiimide-Mediated Esterification (Steglich Esterification)

For laboratory-scale synthesis, particularly when dealing with sensitive substrates or when avoiding high pressures and strong acids is desirable, carbodiimide-mediated coupling is the method of choice. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP), is highly effective for synthesizing esters from sterically hindered alcohols.[12]

The reaction avoids the harsh conditions of acid catalysis by activating the carboxylic acid directly.

-

O-Acylisourea Formation: The carboxylic acid adds across one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid, akin to an anhydride.

-

Role of DMAP: While the O-acylisourea can be directly attacked by an alcohol, this reaction is slow for hindered alcohols like tert-butanol. This slow reaction allows for an undesirable side reaction: an intramolecular acyl transfer, which converts the O-acylisourea into a stable N-acylurea, terminating the desired reaction pathway. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea.

-

Acyl-Pyridinium Intermediate: This attack forms an N-acylpyridinium salt. This new intermediate is highly reactive towards the alcohol and, crucially, cannot undergo the intramolecular rearrangement to an N-acylurea.

-

Ester Formation: The tert-butanol attacks the acyl-pyridinium intermediate, forming the desired di-tert-butyl succinate and regenerating the DMAP catalyst. The DCC is consumed and converted into the insoluble byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture.

The precipitation of DCU provides a convenient visual indicator of reaction progress and simplifies its removal.[13]

Caption: DCC/DMAP-mediated Steglich Esterification pathway.

This protocol is a generalized procedure based on the Steglich esterification method.[14]

-

Apparatus Setup: Use a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, placed in an ice-water bath.

-

Reactant Charging: To the flask, add succinic acid (1.0 eq), tert-butanol (2.2-3.0 eq), and DMAP (0.1-0.2 eq). Dissolve these components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Initiation: Cool the solution to 0°C in the ice bath.

-

DCC Addition: Dissolve DCC (2.2 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 0.5 M HCl) to remove residual DMAP, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation as described in the previous method.

Part 3: Comparative Analysis and Data Summary

The choice of synthetic method depends heavily on the desired scale, available equipment, and cost considerations.

| Feature | Method 1: Fischer Esterification | Method 2: Isobutene Addition | Method 3: DCC/DMAP Coupling |

| Primary Reactants | Succinic Acid, tert-Butanol | Succinic Acid/Anhydride, Isobutene | Succinic Acid, tert-Butanol, DCC |

| Catalyst | Strong Acid (H₂SO₄, p-TsOH) | Strong Acid (aq. H₂SO₄) | DMAP |

| Conditions | High Temp, Reflux | Low to Ambient Temp, High Pressure | 0°C to Ambient Temp, Atm. Pressure |

| Typical Yield | Moderate to Low | Very High (85-90%+)[9][10] | High (75-85%+)[14] |

| Purity (Post-distillation) | Good | Excellent (>99%)[10] | Good to Excellent |

| Key Byproduct | Water | None (from esterification step) | Dicyclohexylurea (DCU) |

| Scale | Lab to Pilot | Industrial / Large Scale | Lab / Small Pilot Scale |

| Advantages | Inexpensive reagents | High yield, high purity, avoids water equilibrium, scalable. | Mild conditions, high efficiency for hindered alcohols. |

| Disadvantages | Equilibrium limited, harsh conditions, side reactions (elimination). | Requires high-pressure equipment, handling of gaseous isobutene. | Expensive reagents (DCC, DMAP), DCU removal can be tedious. |

-

For Industrial & Kilogram-Scale Production: The isobutene addition method is unequivocally superior. Its high efficiency, excellent yields, and avoidance of equilibrium issues make it the most economically viable and scalable process.[9]

-

For Laboratory & Research-Scale Synthesis: The DCC/DMAP method is often preferred. Its mild reaction conditions are compatible with more complex or sensitive molecules where succinic acid is just one component. The high cost of reagents is less of a concern at a smaller scale, and the procedural simplicity (no high-pressure apparatus) is a significant advantage.[12]

-

For Educational or Exploratory Purposes: The classic Fischer esterification can be attempted, but it serves more as a demonstration of chemical principles than a practical route to this specific product, due to the anticipated low yields.

References

- Parr, W., et al. (1997). Process for the preparation of di-tert-butyl succinate. U.S.

-

Lund, H., & Iversen, P. E. (1973). Di-tert-butyl Malonate. Organic Syntheses, 53, 53. [Link]

- Parr, W., et al. (1998). Process for the preparation of succinic acid di-tert.-butylester.

-

MySkinRecipes. Di-tert-butyl succinate. MySkinRecipes Product Page. [Link]

- European Patent Office. (2012).

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

-

Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

-

ResearchGate. (2003). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Request PDF. [Link]

-

LookChem. Purification of tert-Butyl alcohol. Chempedia. [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

NIH National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

-

PubMed Central. (2025). Succinic Acid Production by Engineered Mannheimia succiniciproducens. [Link]

- Google Patents. (2015).

-

NIH National Center for Biotechnology Information. Di-tert-butyl succinate. PubChem Compound Summary for CID 10966312. [Link]

-

ResearchGate. (2014). Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. [Link]

-

ResearchGate. (n.d.). 1,3-Dicyclohexylcarbodiimide. [Link]

-

ResearchGate. (2011). Products obtained in the esterification reaction of succinic acid. [Link]

-

ChemIDplus. (n.d.). Di-tert-butyl Succinate. [Link]

-

MDPI. (2024). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. [Link]

-

NIH National Center for Biotechnology Information. (2012). Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. [Link]

-

Organic Syntheses. (1977). Di-tert-butyl dicarbonate. [Link]

-

Semantic Scholar. (2012). Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Taylor & Francis Online. Dicyclohexylcarbodiimide – Knowledge and References. [Link]

-

YouTube. (2023). DCC Coupling With HOBt Activation Mechanism. [Link]

Sources

- 1. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl Succinate [drugfuture.com]

- 3. Di-tert-butyl succinate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]

- 10. EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Di-tert-butyl succinate chemical properties and structure

An In-depth Technical Guide to Di-tert-butyl Succinate: Properties, Synthesis, and Applications

Introduction

Di-tert-butyl succinate, also known as butanedioic acid bis(1,1-dimethylethyl) ester, is a symmetrical diester of succinic acid.[1] Its molecular structure is characterized by a central four-carbon succinate backbone flanked by two sterically demanding tert-butyl groups. This structural feature is pivotal to its chemical behavior and utility in organic synthesis. The bulky tert-butyl groups impart significant steric hindrance around the carbonyl carbons, influencing its reactivity and making the ester linkages susceptible to cleavage under specific acidic conditions. This property makes the tert-butyl ester a valuable acid-labile protecting group for carboxylic acids.[2][3] Consequently, di-tert-butyl succinate serves as a key building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, and significant applications for researchers and drug development professionals.

Chemical Structure and Properties

The unique chemical properties of di-tert-butyl succinate are a direct consequence of its molecular architecture. The presence of the bulky tert-butyl groups is the defining feature that governs its physical state, solubility, and chemical reactivity.

Molecular Identity

-

IUPAC Name : 1,4-di-tert-butyl butanedioate[6]

Structural Representation

The structure consists of a central butanedioate chain with two tert-butyl groups ester-linked at positions 1 and 4.

Caption: 2D structure of di-tert-butyl succinate.

Physical Properties

Di-tert-butyl succinate is a solid at room temperature with a relatively low melting point. Its physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 36-37 °C | [1] |

| Boiling Point | 109-110 °C at 9 mmHg; 105-107 °C at 7 mmHg | [1] |

| Density | 0.987 g/cm³ (estimate) | [7] |

| Water Solubility | 0.27 g/L (predicted) | [6] |

| logP | 3.03 (predicted) | [6] |

Spectroscopic Properties

While detailed spectral data can vary with instrumentation and conditions, the characteristic structural features of di-tert-butyl succinate give rise to predictable spectroscopic signatures:

-

¹H NMR : The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A sharp singlet with a large integration value (18H) would correspond to the protons of the two equivalent tert-butyl groups. A singlet with an integration of 4H would represent the methylene protons of the succinate backbone.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methylene carbons of the succinate chain, and the carbonyl carbons of the ester groups. The tert-butyl moiety provides a strong, sharp signal, which can be useful for NMR-based studies of larger molecules incorporating this group.[8]

-

IR Spectroscopy : The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl groups, typically appearing in the range of 1730-1750 cm⁻¹. Additional bands corresponding to C-O stretching and C-H bending and stretching vibrations from the alkyl groups would also be present.

Synthesis of Di-tert-butyl Succinate

The most common and industrially viable method for synthesizing di-tert-butyl succinate is the proton-catalyzed esterification of succinic acid or succinic anhydride with isobutene.[9] This reaction leverages the high reactivity of isobutene towards carbocation formation in the presence of a strong acid catalyst.

Causality of Experimental Choices

The choice of isobutene over tert-butanol is significant. Isobutene, a gas, readily protonates to form the stable tert-butyl carbocation, which is the key electrophile in the esterification. Using a water-containing acid catalyst, such as sulfuric acid at a concentration below 95%, has been shown to reduce exothermic heat evolution and improve both the yield and purity of the final product.[9] The reaction is typically performed under pressure to maintain a sufficient concentration of isobutene in the reaction mixture.

Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is adapted from a patented industrial process.[9]

-

Reactor Charging : A pressure reactor (autoclave) is charged with succinic acid (or succinic anhydride).

-

Addition of Isobutene : The reactor is cooled (e.g., to 263 K), and liquefied isobutene is introduced under pressure. An excess of isobutene is typically used.

-

Catalyst Addition : A water-containing strong acid, such as 72.3% sulfuric acid, is slowly pumped into the cooled and stirred reaction mixture. The temperature is carefully controlled during this exothermic addition.

-

Reaction : The reaction mixture is stirred for an extended period (e.g., 14 hours), allowing the temperature to rise to around room temperature (293-295 K). The pressure is maintained within a specified range (e.g., 4x10⁵ to 5x10⁵ Pa).[9]

-

Workup :

-

The reaction mixture is transferred into a stirred, chilled aqueous solution of sodium hydroxide to neutralize the acid catalyst.

-

The organic phase is separated.

-

The aqueous phase is extracted multiple times with a non-polar solvent like petroleum ether to recover all the product.

-

-

Purification :

-

The combined organic phases are concentrated using a rotary evaporator.

-

The crude product is purified by vacuum distillation, often with the addition of a small amount of magnesium oxide, to yield pure di-tert-butyl succinate.[9]

-

Synthesis and Workup Workflow

Caption: Workflow for the synthesis of di-tert-butyl succinate.

Reactivity and Applications in Organic Synthesis

The synthetic utility of di-tert-butyl succinate and its derivatives is primarily centered on the unique properties of the tert-butyl ester group.

Acid-Labile Protecting Group Chemistry

The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis.[10] It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions.[2] The deprotection mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl carbocation, which then typically deprotonates to form isobutylene. This process is irreversible and proceeds under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[2]

Deprotection of a tert-Butyl Ester

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Alkylation via Dianion Formation

Di-tert-butyl succinate can be deprotonated at both α-carbons using a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This nucleophilic species can then be alkylated, providing a route to monosubstituted succinic acids after subsequent hydrolysis of the ester groups. This method offers a versatile approach for synthesizing substituted succinic acid derivatives.[11]

Other Applications

-

Stobbe Condensation : Di-tert-butyl succinate can participate in the Stobbe condensation with ketones to form alkylidene succinic acids or their esters.[1]

-

Polymer Chemistry : While not a direct monomer in the same way as succinic acid, derivatives of succinate esters are fundamental to the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS).[12]

Safety and Handling

Di-tert-butyl succinate is classified as a dangerous good for transport and may be subject to additional shipping charges.[4] As with any chemical reagent, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

Di-tert-butyl succinate is a valuable and versatile reagent in modern organic synthesis. Its structure, dominated by the sterically bulky and acid-labile tert-butyl ester groups, defines its utility. From serving as a precursor for protected carboxylic acids to enabling the synthesis of substituted succinates via dianion chemistry, it provides chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

-

CAS Common Chemistry. (n.d.). Dibutyl succinate. Retrieved from [Link]

-

Merck Index. (n.d.). Di-tert-butyl Succinate. Retrieved from [Link]

- Google Patents. (n.d.). EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester.

-

MDPI. (2023). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. Retrieved from [Link]

- Google Patents. (n.d.). US5914426A - Process for the preparation of di-tert-butyl succinate.

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Retrieved from [Link]

-

PubChem. (n.d.). Dibutyl succinate. Retrieved from [Link]

- ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

-

PubChem. (n.d.). Di-tert-butyl succinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

-

YouTube. (2015). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES - EP 2751059 B1. Retrieved from [Link]

- ACS Publications. (2017). Investigation of Structure and Crystallization Behavior of Poly(butylene succinate) by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry B.

- Supporting Information. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines.

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

PhytoBank. (2015). Showing Di-tert-Butyl ester-Succinic acid, (PHY0126627). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf. Retrieved from [Link]

-

NIST WebBook. (n.d.). Di-tert-butyl peroxide. Retrieved from [Link]

-

YouTube. (2024). Example SN1& E1 Reaction Tutorial: Tert-Butyl Bromide in Ethanol (With Mechanism). Retrieved from [Link]

-

NIST WebBook. (n.d.). Di-tert-Butyl ether. Retrieved from [Link]

-

NIST WebBook. (n.d.). Di-tert-Butyl ether. Retrieved from [Link]

-

SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

Sources

- 1. Di-tert-butyl Succinate [drugfuture.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. Di-tert-butyl Succinate | 926-26-1 [chemicalbook.com]

- 6. PhytoBank: Showing Di-tert-Butyl ester-Succinic acid, (PHY0126627) [phytobank.ca]

- 7. echemi.com [echemi.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Di-tert-butyl Succinate: Synthesis, Applications, and Core Principles

This guide provides an in-depth exploration of Di-tert-butyl succinate, a versatile diester widely utilized in organic synthesis. Moving beyond a simple data sheet, we will delve into the causality behind its synthesis, its strategic applications in drug development and materials science, and the core principles governing its handling and characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important chemical intermediate.

Core Identity and Physicochemical Properties

Di-tert-butyl succinate is the diester formed from succinic acid and tert-butanol. The sterically bulky tert-butyl groups are a defining feature of the molecule, influencing its reactivity and utility, primarily by serving as robust protecting groups for the carboxylic acid functionalities.

Chemical Structure

The molecule's symmetry is a key feature, resulting in simplified analytical spectra, as will be discussed in Section 3.

Caption: Chemical Structure of Di-tert-butyl succinate.

Key Identifiers and Properties

The fundamental data for Di-tert-butyl succinate is summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 926-26-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₂O₄ | [4][5][6] |

| Molecular Weight | 230.30 g/mol | [4][6] |

| IUPAC Name | ditert-butyl butanedioate | [6] |

| Synonyms | Di-tert-butyl butanedioate, Bis(1,1-dimethylethyl) succinate | [5][6] |

| Physical Property | Value | Source(s) |

| Appearance | Solid or semi-solid or liquid | [2] |

| Melting Point | 36-37 °C | [3][5] |

| Boiling Point | 109-110 °C at 9 mmHg | [5] |

| Density | ~0.987 g/cm³ | [5] |

Synthesis and Purification: A Mechanistic Approach

The most prevalent and industrially scalable method for synthesizing Di-tert-butyl succinate is the proton-catalyzed esterification of succinic acid or its anhydride with isobutene.[7] This method is favored for its high yield and product purity.[7]

The Causality of the Reaction

The choice of reactants and catalyst is deliberate. Succinic acid (or succinic anhydride) provides the four-carbon backbone. Isobutene serves as the source of the tert-butyl group. A strong acid catalyst, typically sulfuric acid, is essential. Its role is to protonate the isobutene, generating the relatively stable tert-butyl carbocation. This carbocation is a potent electrophile that is readily attacked by the nucleophilic oxygen of the carboxylic acid (or its carboxylate conjugate base). The use of the tertiary carbocation avoids the harsh conditions often required for direct esterification with tert-butanol, which can lead to elimination side reactions.

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established patent literature.[7] It is designed as a self-validating system where reaction progress can be monitored.

Materials:

-

Succinic acid (or succinic anhydride)

-

Isobutene (liquefied or as a gas)

-

Sulfuric acid (40-80% aqueous solution)[7]

-

Petroleum ether or similar non-polar solvent

-

Magnesium oxide (for purification)

-

Pressurized reaction vessel

Procedure:

-

Reactor Charging: In a suitable pressure-rated reactor, charge succinic acid (or anhydride) and the aqueous sulfuric acid catalyst. The molar ratio of succinic acid to isobutene is typically in the range of 1:6 to 1:13 to ensure complete conversion.[7]

-

Introduction of Isobutene: Cool the reactor and introduce liquefied isobutene. Seal the reactor.

-

Reaction Conditions: The reaction is typically conducted at a controlled temperature between 263 K and 333 K (-10 °C to 60 °C) and under pressure (1x10⁵ to 25x10⁵ Pa) to maintain isobutene in the liquid phase.[7] The reaction is exothermic and requires adequate cooling.

-

Work-up: After the reaction is complete, the mixture is warmed to room temperature, and the organic phase is separated. The aqueous phase is extracted multiple times with a non-polar solvent like petroleum ether to recover all the product.[7]

-

Isolation: The combined organic phases are concentrated under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is purified by vacuum distillation to achieve high purity (>99%).[7]

-

Distillation Setup: Add a small amount of magnesium oxide (~0.5 g) to the crude product to neutralize any residual acid catalyst, preventing decomposition during heating.[7]

-

Vacuum Distillation: Distill the product overhead using a packed column (e.g., Raschig rings) under high vacuum (e.g., 0.8-0.9 Pa).[7]

-

Collection: Collect the fraction boiling at approximately 321 to 324 K (48-51 °C) under these vacuum conditions.[7] The purity of the collected fractions should be verified by gas chromatography.

Caption: General workflow for the synthesis and purification of Di-tert-butyl succinate.

Analytical Characterization

Due to the high degree of symmetry in the Di-tert-butyl succinate molecule, its spectroscopic signatures are distinctively simple and readily identifiable.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be exceptionally simple.

-

~2.5 ppm (singlet, 4H): This signal corresponds to the four equivalent protons of the two methylene (-CH₂-) groups in the succinate backbone.

-

~1.4 ppm (singlet, 18H): This strong singlet arises from the eighteen equivalent protons of the two tert-butyl groups. The integration ratio of these two peaks (18:4, simplified to 9:2) is a key identifier.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is also expected to show a minimal number of peaks.

-

~172 ppm: Carbonyl carbon (C=O) of the ester.

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~30 ppm: Methylene carbon (-CH₂-) of the succinate backbone.

-

~28 ppm: Methyl carbons (-CH₃) of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of an aliphatic ester.

Applications in Research and Drug Development

The utility of Di-tert-butyl succinate stems from the protective nature of the tert-butyl esters. These groups are stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the free carboxylic acids. This makes it an invaluable building block in multi-step synthesis.

Intermediate in Complex Synthesis

In pharmaceutical and fine chemical synthesis, it serves as a protected form of the C4 succinate unit.[9] It can be modified at the α-positions through enolate chemistry, and upon deprotection, the resulting substituted succinic acid can be incorporated into a larger target molecule.

Role in Stobbe Condensation

Di-tert-butyl succinate is an effective reagent in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction.[1][7] It reacts with ketones or aldehydes in the presence of a strong base (like potassium tert-butoxide) to form alkylidene succinic acids or the corresponding half-esters.[1] This reaction is a cornerstone for synthesizing complex structures, including substituted ring systems and precursors to natural products.[1]

Caption: Strategic role of Di-tert-butyl succinate in synthetic pathways.

Safety and Handling

While not acutely toxic, Di-tert-butyl succinate requires handling in accordance with good industrial hygiene and safety practices.[6][10]

GHS Hazard Information

| Hazard Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement | H302: Harmful if swallowed | [2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and lab coats.[6][10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or mists.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from strong oxidizing agents.[6]

-

First Aid:

-

Ingestion: If swallowed, rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Eye Contact: Flush eyes with water as a precaution.[10]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

-

Disposal: Dispose of unused product and contaminated containers in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

References

-

Stobbe Condensation. (2022). Juniper Publishers. [Link]

-

Di-tert-butyl Succinate. (n.d.). PubChem. [Link]

- Process for the preparation of di-tert-butyl succinate. (1999).

-

Di-tert-butyl succinate | C12H22O4 | CID 10966312. (n.d.). PubChem. [Link]

-

Di-tert-butyl succinate. (n.d.). MySkinRecipes. [Link]

- Process for the preparation of succinic acid di-tert.-butylester. (1998).

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dibutyl succinate(141-03-7) 13C NMR spectrum [chemicalbook.com]

- 6. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dibutyl succinate | C12H22O4 | CID 8830 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Di-tert-butyl Succinate

An In-depth Technical Guide:

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data for Di-tert-butyl succinate (CAS: 926-26-1), a key reagent in synthetic organic chemistry, notably in applications like the Stobbe condensation.[1] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will explore the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—offering not just the data, but the underlying scientific rationale for the observed spectral features.

Molecular Overview

Di-tert-butyl succinate is a diester of succinic acid and tert-butanol. Its molecular structure presents a high degree of symmetry, which is a critical factor in interpreting its spectroscopic output.

-

Molecular Formula: C₁₂H₂₂O₄[2]

-

Molecular Weight: 230.30 g/mol [2]

-

IUPAC Name: di-tert-butyl butanedioate[2]

Caption: Molecular Structure of Di-tert-butyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Di-tert-butyl succinate, the molecular symmetry profoundly simplifies the spectra, providing a clear and unambiguous fingerprint of its structure.

Proton (¹H) NMR Analysis

Due to the plane of symmetry bisecting the C2-C3 bond, the protons on the two methylene groups are chemically equivalent, as are the 18 protons of the two tert-butyl groups. This results in a remarkably simple spectrum consisting of only two signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.55 | Singlet | 4H | -OC(=O)CH₂ CH₂ C(=O)O- |

| ~1.45 | Singlet | 18H | -OC(CH₃ )₃ |

Interpretation and Causality:

-

Methylene Protons (-CH₂-CH₂-): The appearance of a singlet at ~2.55 ppm for four protons is definitive evidence of the succinate backbone. In an asymmetrical molecule, these protons would exhibit more complex splitting. However, the symmetry renders them indistinguishable in the NMR experiment. The chemical shift is downfield due to the deshielding effect of the adjacent carbonyl groups.

-

Tert-butyl Protons (-C(CH₃)₃): A strong singlet integrating to 18 protons at ~1.45 ppm confirms the presence of two equivalent tert-butyl ester groups. The singlet nature arises because there are no adjacent protons to couple with. This signal is a hallmark of the tert-butyl ester protecting group and its high intensity is often a defining feature of the spectrum. The chemical shift is in the typical aliphatic region, as expected.

Carbon-13 (¹³C) NMR Analysis

The principle of molecular symmetry extends to the ¹³C NMR spectrum, which displays only four distinct signals, one for each unique carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172.1 | C =O (Ester carbonyl) |

| ~80.5 | -O-C (CH₃)₃ (Quaternary carbon) |

| ~29.5 | -C H₂-C H₂- (Methylene carbon) |

| ~28.2 | -C(C H₃)₃ (Methyl carbons) |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The signal at ~172.1 ppm is characteristic of an ester carbonyl carbon. Its downfield shift is due to the strong deshielding effect of the double-bonded oxygen.

-

Quaternary Carbon (-O-C(CH₃)₃): The signal around 80.5 ppm is assigned to the quaternary carbon of the tert-butyl group, which is directly attached to an oxygen atom. This attachment to an electronegative atom shifts it significantly downfield from the methyl carbons.

-

Methylene Carbon (-CH₂-): The signal at ~29.5 ppm corresponds to the two equivalent methylene carbons of the succinate backbone.

-

Methyl Carbons (-C(CH₃)₃): The signal at ~28.2 ppm represents the six equivalent methyl carbons from the two tert-butyl groups.

Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of Di-tert-butyl succinate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A longer relaxation delay (d1) of 2-5 seconds is typical.

-

Due to the low natural abundance of ¹³C and the presence of a non-protonated quaternary carbon, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase the spectrum and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate the ¹H signals.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For Di-tert-butyl succinate, the spectrum is dominated by absorptions characteristic of an aliphatic ester.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| ~2980-2960 | Strong | C-H Stretch | sp³ C-H of methyl/methylene |

| ~1735 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1370 & ~1390 | Medium | C-H Bend | Gem-dimethyl split (t-butyl) |

| ~1150 | Strong | C-O Stretch | Ester C-O-C stretch |

Interpretation and Causality:

-

C=O Stretch: The most prominent peak in the spectrum is the intense absorption at ~1735 cm⁻¹. This is the defining characteristic of the ester carbonyl (C=O) stretching vibration. Its high intensity is due to the large change in dipole moment during this vibration.

-

C-H Stretches: The absorptions just below 3000 cm⁻¹ are typical for C-H stretching in sp³-hybridized carbons (alkanes).

-

C-H Bends: The pair of bands around 1370 cm⁻¹ and 1390 cm⁻¹ is a classic indicator of a tert-butyl group. The bending vibration of the methyl groups is split into two bands, a feature often used for diagnostic purposes.

-

C-O Stretch: The strong band at ~1150 cm⁻¹ corresponds to the stretching of the C-O single bond of the ester linkage. This region is often complex, but a strong absorption here is expected for esters.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples directly.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid Di-tert-butyl succinate directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the key vibrational bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for confirmation of molecular weight and structural features. Under Electron Ionization (EI), Di-tert-butyl succinate undergoes predictable fragmentation.

Fragmentation Analysis under Electron Ionization (EI)

The molecular ion (M⁺) is expected at m/z 230. However, for esters, particularly tert-butyl esters, the molecular ion peak can be weak or absent due to the high stability of the fragments formed.

Predicted Major Fragment Ions (EI-MS)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 230 | [C₁₂H₂₂O₄]⁺ | Molecular Ion (M⁺) |

| 174 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty rearrangement |

| 173 | [M - •C₄H₉]⁺ | Loss of a tert-butyl radical |

| 117 | [C₄H₅O₃]⁺ | Succinic anhydride-type cation radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation (Often the base peak) |

Interpretation and Causality:

-

Loss of Isobutylene (m/z 174): A common fragmentation pathway for esters with gamma-hydrogens is the McLafferty rearrangement. Here, a hydrogen from a methyl group of the tert-butyl moiety is transferred to the carbonyl oxygen, leading to the neutral loss of isobutylene (56 Da) and the formation of a radical cation of mono-tert-butyl succinate.

-

Loss of a Tert-butyl Radical (m/z 173): Simple cleavage of the C-O bond results in the loss of a tert-butyl radical (57 Da), leaving a stable acylium-type ion.

-

Tert-butyl Cation (m/z 57): The most characteristic fragmentation is the formation of the tert-butyl cation ([C(CH₃)₃]⁺). This tertiary carbocation is highly stable, and as a result, the peak at m/z 57 is often the most intense signal (the base peak) in the mass spectrum of tert-butyl-containing compounds.

Proposed Fragmentation Pathway

Sources

An In-depth Technical Guide to the Physical Properties of Di-tert-butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Di-tert-butyl Succinate in Modern Synthesis

Di-tert-butyl succinate, a dialkyl ester of succinic acid, is a compound of significant interest in organic synthesis and medicinal chemistry. Its robust chemical nature, coupled with the steric hindrance provided by the tert-butyl groups, makes it a valuable precursor and intermediate in a variety of chemical transformations. Notably, it serves as a key reactant in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction used to synthesize alkylidene succinic acids and their derivatives.[1][2] These products are pivotal in the synthesis of various pharmaceuticals and other biologically active molecules.[2][3] A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in laboratory and industrial settings, directly impacting reaction setup, purification processes, and overall yield. This guide provides a comprehensive overview of these critical physical parameters, the methodologies for their determination, and their implications in a research and development context.

Core Physical and Chemical Properties

A precise knowledge of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability.[4][5][6][7][8] The following table summarizes the key physical properties of di-tert-butyl succinate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [9] |

| Molecular Weight | 230.30 g/mol | [9] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 36-37 °C | [10] |

| Boiling Point | 109-110 °C at 760 mmHg | [10] |

| 109-110 °C at 9 mmHg | [11] | |

| 105-107 °C at 7 mmHg | [11] | |

| CAS Number | 926-26-1 | [9] |

Section 1: Melting Point Determination - A Gateway to Purity and Identity

The melting point of a crystalline solid is a critical physical constant that provides valuable information about its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. Impurities tend to depress and broaden this range, making melting point determination an essential quality control technique.

The Capillary Method: A Time-Honored Technique

The most common method for determining the melting point of a solid like di-tert-butyl succinate is the capillary method.[10][12] This technique is valued for its simplicity, small sample requirement, and reproducibility.

The choice of the capillary method is dictated by its ability to provide a controlled and uniform heating environment for the sample, which is crucial for observing a precise melting range. The powdered form of the sample ensures efficient packing and heat transfer within the capillary tube.[13] The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading at the moment of phase transition.[13][14]

-

Sample Preparation: Ensure the di-tert-butyl succinate sample is completely dry and finely powdered to facilitate uniform heating.[10]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap it on a hard surface to compact the sample at the sealed end to a height of 2-3 mm.[13][14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating trial can be conducted to determine a rough estimate. A fresh sample must be used for the precise determination.

-

Precise Determination: Heat the block at a steady rate until the temperature is about 15-20°C below the expected melting point.[13][14]

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.[14] Observe the sample closely through the magnifying lens.

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure sample of di-tert-butyl succinate should exhibit a sharp melting range around 36-37°C.[10]

Differential Scanning Calorimetry (DSC): A Quantitative Approach

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed.[15][16][17][18][19] DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique not only provides a precise melting point but also quantifies the enthalpy of fusion, offering deeper thermodynamic insights into the phase transition.[16]

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion: The Practical Implications for the Research Scientist

For the researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of di-tert-butyl succinate is not merely academic. The melting point serves as a reliable and accessible indicator of purity, guiding purification efforts and ensuring the quality of starting materials. The boiling point, and its relationship with pressure, dictates the conditions for purification via distillation, a common and critical step in many synthetic workflows. These fundamental parameters are integral to the successful design, execution, and optimization of chemical processes involving this versatile compound, ultimately contributing to the efficient development of new chemical entities.

References

-

Kyrikou, I., & Tzakos, A. G. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]

-

TutorChase. How does pressure influence the boiling point of liquids?. [Link]

-

Wayne Breslyn. Boiling & Atmospheric Pressure. [Link]

-

Unknown. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link]

-

CK-12 Foundation. What effect does pressure have on boiling point?. [Link]

-

Edisco. Melting point determination. [Link]

-

Chemistry LibreTexts. (2023). Boiling. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Wikipedia. Boiling point. [Link]

-

Wikipedia. Stobbe condensation. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

-

Bholanath Academy. (2021). Stobbe condensation mechanism, reaction, Application. [Link]

-

Slideshare. Stobbe condensation. [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. [Link]

-

Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

-

Grokipedia. (2024). Physical properties of drug: Significance and symbolism. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

MySkinRecipes. Di-tert-butyl succinate. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

-

Wikipedia. Melting point. [Link]

-

Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

-

Organic Syntheses. di-tert-butyl. [Link]

- Google Patents.

-

Organic Syntheses. 82. [Link]

-

ResearchGate. Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. [Link]

-

PubChem. Di-tert-butyl succinate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl succinate [myskinrecipes.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. fiveable.me [fiveable.me]

- 7. raytor.com [raytor.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. theunconditionalguru.in [theunconditionalguru.in]

- 12. edisco.it [edisco.it]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. torontech.com [torontech.com]

- 18. hitachi-hightech.com [hitachi-hightech.com]

- 19. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

Solubility and stability of Di-tert-butyl succinate

An In-depth Technical Guide to the Solubility and Stability of Di-tert-butyl Succinate

Abstract

Di-tert-butyl succinate is a diester of significant interest in various chemical and pharmaceutical applications, valued for its unique structural properties conferred by the bulky tert-butyl groups. Understanding its solubility and stability is paramount for its effective use in drug formulation, synthesis, and as a reference standard. This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and chemical stability of di-tert-butyl succinate. It details robust, step-by-step experimental protocols for determining these characteristics, grounded in established scientific principles and regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Physicochemical Profile

Di-tert-butyl succinate (DTBS), with the chemical formula C₁₂H₂₂O₄, is the diester formed from succinic acid and tert-butanol.[1] The presence of two sterically hindering tert-butyl groups significantly influences its chemical reactivity and physical properties compared to its linear isomer, dibutyl succinate. These bulky groups can protect the ester carbonyls from nucleophilic attack, potentially enhancing hydrolytic stability under certain conditions.[2] However, they also dictate the molecule's solubility characteristics, favoring non-polar environments.

A precise understanding of these properties is a prerequisite for successful application development, from designing appropriate solvent systems for synthesis and purification to predicting its shelf-life and compatibility in formulations.

Table 1: Physicochemical Properties of Di-tert-butyl Succinate

| Property | Value | Reference |

| CAS Number | 926-26-1 | [1][3] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][3] |

| Molecular Weight | 230.30 g/mol | [1][3] |

| IUPAC Name | di-tert-butyl butanedioate | [3] |

| Appearance | White to off-white solid or semi-solid | [4] |

| Melting Point | 36-37 °C | [1][4] |

| Boiling Point | 105-107 °C at 7 mmHg | [1][4] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation feasibility, and reaction kinetics. While specific quantitative solubility data for di-tert-butyl succinate in a wide range of solvents is not extensively published, its expected solubility can be inferred from its structure and data on analogous compounds like dibutyl succinate.[5][6] The molecule possesses a non-polar character due to the large alkyl groups, suggesting good solubility in organic solvents and poor solubility in aqueous media.

Table 2: Predicted Qualitative Solubility of Di-tert-butyl Succinate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble / Freely Soluble | "Like dissolves like" principle; the molecule's overall non-polar nature matches these solvents. Dibutyl succinate is soluble in ether and benzene.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol | Soluble / Sparingly Soluble | The ester groups can act as hydrogen bond acceptors, but the large, non-polar tert-butyl groups may limit extensive solvation. Dibutyl succinate is soluble in alcohol.[6] |

| Aqueous | Water, Buffered Solutions | Insoluble / Very Poorly Soluble | The large hydrophobic structure dominates, leading to poor interaction with the highly polar, hydrogen-bonding network of water. Dibutyl succinate has very low water solubility (229.9 mg/L).[6] |

Disclaimer: The qualitative predictions in Table 2 are based on chemical principles and data from analogous structures. Experimental verification is essential for any specific application.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of di-tert-butyl succinate (enough to ensure solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 3.0 mL) of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid must be confirmed visually at the end of the period.

-

Sample Preparation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a calibration curve prepared from a stock solution of known di-tert-butyl succinate concentration.[7]

-

Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Stability Profile and Forced Degradation

Assessing the chemical stability of a molecule is a cornerstone of drug development and chemical handling.[8] Forced degradation (or stress testing) studies are conducted to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9][10] For di-tert-butyl succinate, the primary points of lability are the two ester functional groups.

Key Degradation Pathways

-

Hydrolysis: Esters are susceptible to hydrolysis, which can be catalyzed by acid or base, yielding the parent carboxylic acid (succinic acid) and alcohol (tert-butanol).[9][11] The bulky tert-butyl groups may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters, but degradation is still expected under stressed conditions.

-

Oxidation: While the succinate backbone is relatively robust, oxidative conditions could potentially target the molecule, although this is generally a less common pathway for simple diesters compared to hydrolysis.

-

Thermal Degradation: At elevated temperatures, esters can undergo decomposition. Poly(alkylene succinate)s, for instance, show high thermal stability with decomposition occurring at temperatures above 400 °C, suggesting the succinate core is thermally robust.[12]

-

Photodegradation: The molecule lacks significant chromophores, suggesting it may not be highly susceptible to degradation by light, but photostability testing is still a required part of a comprehensive stability program.[8]

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of di-tert-butyl succinate at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v).

-

Stress Conditions: [9] * Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature or slightly elevated (e.g., 40 °C), as base hydrolysis of esters is typically rapid. [11] * Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

-

Thermal Degradation: Store vials of the stock solution and of the solid compound in a calibrated oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

-

Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point.

-

Detection: Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of remaining di-tert-butyl succinate.

-

Determine the relative percentage of each degradation product formed.

-

Assess peak purity to ensure the main peak is not co-eluting with any degradants. [9] * Calculate the mass balance to account for all the material.

-

Conclusions

Di-tert-butyl succinate is a sterically hindered diester with predictable solubility in common organic solvents and poor aqueous solubility. Its primary chemical liability is the ester functionality, which is susceptible to hydrolysis under both acidic and basic conditions. Its bulky tert-butyl groups may confer a degree of kinetic stability compared to less hindered analogues. A comprehensive stability assessment using forced degradation is crucial to understand its degradation profile fully. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically determine the solubility and stability of di-tert-butyl succinate, ensuring its reliable application in research and development.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Dibutyl succinate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Sharma, G. et al. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved January 21, 2026, from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 21, 2026, from [Link]

-

Symmetric Events. (2023, January 30). Training Snippet: Introduction to forced degradation studies [Video]. YouTube. Retrieved January 21, 2026, from [Link]

- European Patent Office. (n.d.). EP 2751059 B1 - Process for preparing di-substituted succinates. Google Patents.

-

PubChem. (n.d.). Di-tert-butyl succinate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

DrugFuture. (n.d.). Di-tert-butyl Succinate. Retrieved January 21, 2026, from [Link]

-

University of Hertfordshire. (n.d.). Dibutyl succinate. AERU. Retrieved January 21, 2026, from [Link]

-

Papageorgiou, G. Z., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 554. MDPI. Retrieved January 21, 2026, from [Link]

-

Request PDF. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved January 21, 2026, from [Link]

-

Stepan, A. F., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 991–996. NIH. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US5914426A - Process for the preparation of di-tert-butyl succinate.

- Google Patents. (n.d.). EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester.

-

Goutaudier, V., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. PubMed. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Polybutylene succinate. Retrieved January 21, 2026, from [Link]

-

Ashdin Publishing. (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Retrieved January 21, 2026, from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved January 21, 2026, from [Link]

-

Trade Science Inc. (2010). Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to eat meals. Analytical Chemistry: An Indian Journal, 10(6). Retrieved January 21, 2026, from [Link]

-

Central States Industrial. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved January 21, 2026, from [Link]

Sources

- 1. Di-tert-butyl Succinate [drugfuture.com]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl Succinate | 926-26-1 [amp.chemicalbook.com]

- 5. Dibutyl succinate | C12H22O4 | CID 8830 - PubChem [pubchem.ncbi.nlm.nih.gov]